2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile 7-cyano-7-deazaguanine is a pyrrolopyrimidine that is 7-deazaguanine substituted at position 7 by a cyano group. It has a role as an Escherichia coli metabolite. It is a pyrrolopyrimidine and a nitrile. It is functionally related to a 7-carboxy-7-deazaguanine.
7-Cyano-7-carbaguanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a natural product found in Streptomyces qinglanensis with data available.
Brand Name: Vulcanchem
CAS No.: 69205-79-4
VCID: VC21216900
InChI: InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
SMILES: C1=C(C2=C(N1)N=C(NC2=O)N)C#N
Molecular Formula: C7H5N5O
Molecular Weight: 175.15 g/mol

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

CAS No.: 69205-79-4

Cat. No.: VC21216900

Molecular Formula: C7H5N5O

Molecular Weight: 175.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile - 69205-79-4

Specification

Description 7-cyano-7-deazaguanine is a pyrrolopyrimidine that is 7-deazaguanine substituted at position 7 by a cyano group. It has a role as an Escherichia coli metabolite. It is a pyrrolopyrimidine and a nitrile. It is functionally related to a 7-carboxy-7-deazaguanine.
7-Cyano-7-carbaguanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a natural product found in Streptomyces qinglanensis with data available.
CAS No. 69205-79-4
Molecular Formula C7H5N5O
Molecular Weight 175.15 g/mol
IUPAC Name 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H4,9,10,11,12,13)
Standard InChI Key FMKSMYDYKXQYRV-UHFFFAOYSA-N
Isomeric SMILES C1=C(C2=C(N1)NC(=NC2=O)N)C#N
SMILES C1=C(C2=C(N1)N=C(NC2=O)N)C#N
Canonical SMILES C1=C(C2=C(N1)N=C(NC2=O)N)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator